N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide
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Description
N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and 9. CDKs are crucial regulators of cell cycle progression and transcription, making them attractive targets for cancer therapy. PHA-793887 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and physiological effects have been studied extensively.
Scientific Research Applications
Kinase Inhibition
The discovery of compounds related to N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide has led to the identification of potent Src/Abl kinase inhibitors. These compounds demonstrate significant antiproliferative activity against both hematological and solid tumor cell lines, showcasing their potential in oncology applications. For example, one study identified a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, highlighting their robust in vivo activity and low toxicity in models of chronic myelogenous leukemia (CML) (Lombardo et al., 2004).
Analgesic and Anti-inflammatory Agents
Research has also explored the synthesis and biological evaluation of derivatives related to N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide for their analgesic and anti-inflammatory potential. These efforts have led to the identification of compounds that outperform standard drugs in experimental models, indicating a promising direction for the development of new therapeutic agents (Chhabria et al., 2007).
Antitumor Activity and Drug Delivery
The compound's framework has served as a basis for the development of novel oral fluoropyrimidine carbamates, such as capecitabine, which is designed to generate 5-fluorouracil selectively in tumors. This selective activation leverages enzymes concentrated in human liver and cancer tissue, underscoring a strategic approach to cancer treatment by minimizing systemic toxicity and enhancing tumor-specific efficacy (Miwa et al., 1998).
Antimicrobial Activity
Furthermore, derivatives of N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide have been synthesized and evaluated for their antimicrobial activity, revealing promising activity against pathogenic bacteria and fungi. This research expands the potential applications of these compounds beyond oncology and pain management to include treatments for infectious diseases (Mallikarjunaswamy et al., 2016).
properties
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(12-6-4-5-7-12)19-13-10-17-16(18-11-13)21-14-8-2-1-3-9-14/h1-3,8-12H,4-7H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTVXOSHTWALMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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